Benzoylpas calcium
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Overview
Description
Preparation Methods
Benzoylpas calcium is typically synthesized by reacting benzoyl chloride with p-aminobenzoic acid . The reaction conditions involve the use of an appropriate solvent and a base to facilitate the reaction. The specific manufacturing methods may vary depending on the manufacturer or the intended research use . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Benzoylpas calcium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of benzoyl derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Benzoylpas calcium has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzoylpas calcium involves its interaction with bacterial cell walls, leading to the inhibition of cell wall synthesis. This results in the disruption of bacterial growth and replication . The molecular targets include enzymes involved in the synthesis of peptidoglycan, a key component of bacterial cell walls .
Comparison with Similar Compounds
Benzoylpas calcium is similar to other compounds such as:
Calcium p-aminosalicylate: Both compounds have antibacterial properties, but this compound has enhanced stability and solubility.
Calcium benzoyl-p-aminosalicylate: This compound is a benzoic acid-modified form of para-aminosalicylate, used to treat pulmonary tuberculosis.
The uniqueness of this compound lies in its dual functionality as both an antibacterial agent and a preservative, making it versatile for various applications .
Properties
CAS No. |
5631-00-5 |
---|---|
Molecular Formula |
C28H30CaN2O13 |
Molecular Weight |
642.6 g/mol |
IUPAC Name |
calcium;5-benzamido-2-carboxyphenolate;pentahydrate |
InChI |
InChI=1S/2C14H11NO4.Ca.5H2O/c2*16-12-8-10(6-7-11(12)14(18)19)15-13(17)9-4-2-1-3-5-9;;;;;;/h2*1-8,16H,(H,15,17)(H,18,19);;5*1H2/q;;+2;;;;;/p-2 |
InChI Key |
YTLKYIUZFLBDCC-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C(=O)O)[O-].C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C(=O)O)[O-].O.O.O.O.O.[Ca+2] |
Origin of Product |
United States |
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